molecular formula C11H13ClN2 B3248991 3-(1-Aminocyclobutyl)benzonitrile hydrochloride CAS No. 1909305-81-2

3-(1-Aminocyclobutyl)benzonitrile hydrochloride

Cat. No.: B3248991
CAS No.: 1909305-81-2
M. Wt: 208.69
InChI Key: BTBYEHUDJFFIHM-UHFFFAOYSA-N
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Description

3-(1-Aminocyclobutyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H13ClN2 It is a hydrochloride salt form of 3-(1-aminocyclobutyl)benzonitrile, which is characterized by the presence of a cyclobutyl ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclobutyl)benzonitrile hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of suitable precursors under specific conditions.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines.

    Attachment to the Benzonitrile Moiety: The cyclobutyl ring with the amino group is then attached to the benzonitrile moiety through a coupling reaction.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclobutyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitrile oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-(1-Aminocyclobutyl)benzonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclobutyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Modulating Enzymatic Activity: Affecting the activity of enzymes involved in metabolic pathways.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminocyclopropyl)benzonitrile hydrochloride
  • 3-(1-Aminocyclopentyl)benzonitrile hydrochloride
  • 3-(1-Aminocyclohexyl)benzonitrile hydrochloride

Uniqueness

3-(1-Aminocyclobutyl)benzonitrile hydrochloride is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes

Properties

IUPAC Name

3-(1-aminocyclobutyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-8-9-3-1-4-10(7-9)11(13)5-2-6-11;/h1,3-4,7H,2,5-6,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBYEHUDJFFIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC(=C2)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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